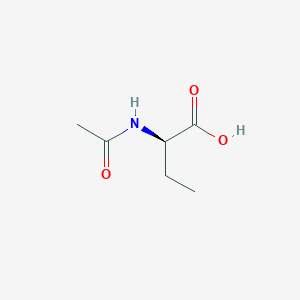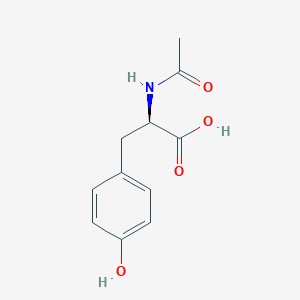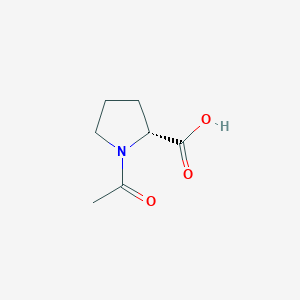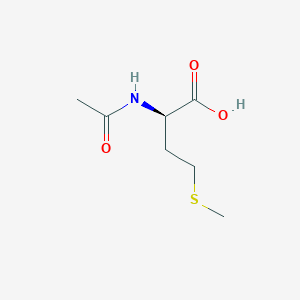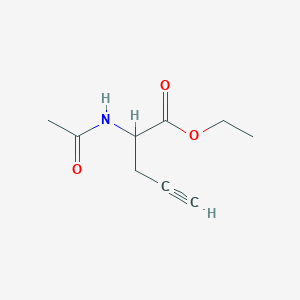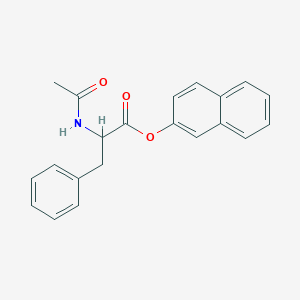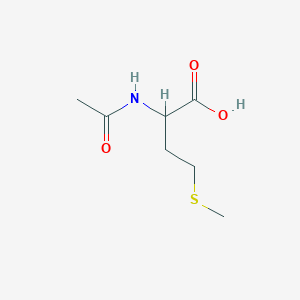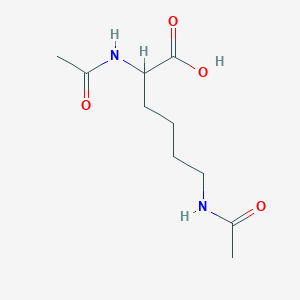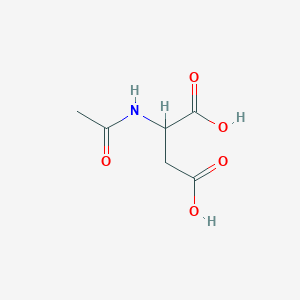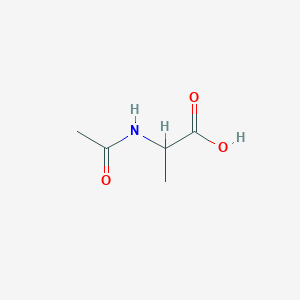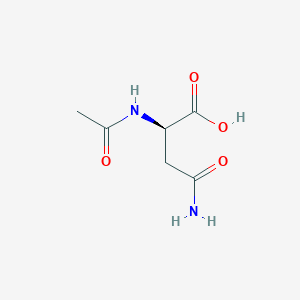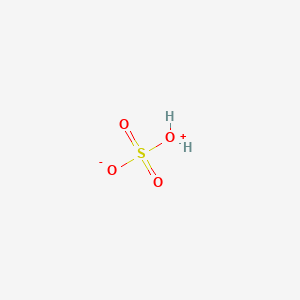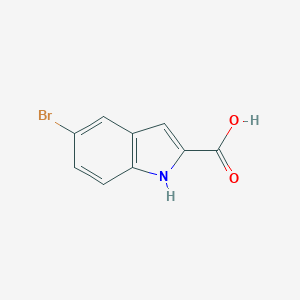
5-Bromoindole-2-carboxylic acid
Vue d'ensemble
Description
5-Bromoindole-2-carboxylic acid is a heterocyclic building block used to synthesize a variety of biochemical compounds . It has been used in the discovery of indole inhibitors of MMP-13 and the synthesis of indolyl ethanones useful as indoleamine 2,3-dioxygenase inhibitors .
Synthesis Analysis
A new set of this compound hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) . Various physical and spectroscopic methods were used to determine the structure of the novel 5-bromoindole hydrazone derivatives .Molecular Structure Analysis
The molecular structure of this compound was determined using various physical (color, melting point, etc.) and spectroscopic (IR, 1 H NMR, 13 C NMR, and MS) methods .Chemical Reactions Analysis
The this compound hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) . The new derivative compound 3e achieved the lowest IC 50 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.05 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 .Applications De Recherche Scientifique
Antischistosomal Activity : Khan (1983) explored the antischistosomal activity of 5-Bromoindole carboxylic acid and its derivatives in hamsters infected with an Egyptian strain of S. mansoni. The study found a significant hepatic shift in 59 percent of treated hamsters, suggesting potential as antischistosomal agents (Khan, 1983).
Synthesis for Biological Activity : Grinev et al. (1987) synthesized novel 5-methoxyindole-3-carboxylic acids with bromine in the 6-position, of interest as starting materials for the synthesis of biologically active compounds (Grinev et al., 1987).
Palladium-Catalyzed Carbonylation : Kumar et al. (2004) demonstrated successful palladium-catalyzed carbonylations of unprotected bromoindoles with different N- and O-nucleophiles, leading to various indole carboxylic acid derivatives. This process allows direct one-step synthesis of CNS active amphetamine derivatives (Kumar et al., 2004).
Marine Sponge Derivatives : Rasmussen et al. (1993) isolated new 6-bromoindoles and 6-bromoindole-3-carboxylic acid from the marine sponge Pseudosuberites hyalinus, elucidating their structures for potential applications (Rasmussen et al., 1993).
Antibacterial Agents : Mane et al. (2018) synthesized 5-bromoindole-2-carboxamides and evaluated their antibacterial activity against pathogenic Gram-negative bacteria, showing high antibacterial activity in certain compounds (Mane et al., 2018).
Molecular Electronic Materials : Valentine et al. (2012) prepared C3-symmetric, substituted-triazatruxene molecules using 5-carboxyindole and 6-bromoindole, leading to new molecules suitable as building blocks for synthesis of functional materials (Valentine et al., 2012).
Plant Growth and Regeneration : Lin et al. (1997) described the use of 5-bromoindole-3-acetic acid in affecting plant cell growth, useful in the regeneration of both plant tissues and transgenic plant tissues (Lin et al., 1997).
Mécanisme D'action
Target of Action
5-Bromoindole-2-carboxylic acid and its hydrazone derivatives have been studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) . VEGFR-2 is a receptor tyrosine kinase (RTK) in vascular endothelial cells and is thought to be the primary signaling VEGFR . It plays a crucial role in angiogenesis, a process necessary for tumor growth and metastasis .
Mode of Action
A molecular docking study revealed that this compound hydrazone derivatives had the best binding energies against the VEGFR TK domain . This suggests that these compounds interact with the VEGFR TK domain, inhibiting its activity and thus disrupting the signaling pathway .
Biochemical Pathways
The inhibition of VEGFR-2 TK activity by this compound derivatives affects the angiogenesis pathway . Angiogenesis is greatly influenced by vascular endothelial growth factors (VEGFs), which have a high affinity for VEGFRs . By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, which is crucial for cancer growth and metastasis .
Pharmacokinetics
The newly synthesized this compound hydrazone derivatives displayed adequate absorption levels .
Result of Action
The novel indole hydrazone derivatives inhibited cell proliferation in three human cancer cell lines tested . The derivative 5-bromo-N’-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) was the most potent against Hep G2 hepatocellular carcinoma cells . Compound 5BDBIC inhibited VEGFR-2 TK activity leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-Bromoindole-2-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been used in the discovery of indole inhibitors of MMP-13 and the synthesis of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors . These interactions suggest that this compound may play a significant role in biochemical reactions.
Cellular Effects
This compound has been observed to have effects on various types of cells. For example, it has been found to decrease cell growth of three different types of human cancer cell lines (HepG2, A549, and MCF-7) . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its potential to inhibit or activate enzymes. For instance, it has been found to inhibit VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .
Temporal Effects in Laboratory Settings
It has been observed that the compound displays adequate absorption levels and does not appear to inhibit cytochrome P450 .
Metabolic Pathways
It is known that indoles, including this compound, play a significant role in cell biology .
Propriétés
IUPAC Name |
5-bromo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAULOOYNCJDPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291139 | |
| Record name | 5-Bromoindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7254-19-5 | |
| Record name | 7254-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromoindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with EGFR and what are the downstream effects?
A1: Molecular docking studies suggest that 5-bromoindole-2-carboxylic acid derivatives bind to the tyrosine kinase domain of EGFR. [, ] This binding is thought to inhibit EGFR's kinase activity, preventing downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. [] Specifically, compound 3a has been shown to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. []
Q2: What is the structural characterization of these compounds?
A2: While specific details might vary depending on the derivative, all compounds are based on the this compound scaffold. This scaffold is further modified with various substituents, such as carbothioamide, oxadiazole, tetrahydro pyridazine-3,6-dione, and triazole groups. [] Structural characterization has been performed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass Spectrometry. []
Q3: What do we know about the structure-activity relationship (SAR) of these compounds?
A3: Research has shown that different substituents on the this compound scaffold significantly influence the binding affinity towards EGFR tyrosine kinase and consequently, their anti-proliferative activity. [] Compounds 3a, 3b, 3f, and 7 exhibited strong binding energies to the EGFR tyrosine kinase domain in silico. [] Among these, compound 3a emerged as a potent inhibitor, demonstrating significant anti-cancer activity against various cancer cell lines (HepG2, A549, and MCF-7). []
Q4: What is the in vitro and in vivo efficacy of these compounds?
A4: In vitro studies using human cancer cell lines (HepG2, A549, and MCF-7) showed that these novel indole derivatives, particularly compound 3a, effectively inhibited cell growth. [] This anti-proliferative effect is attributed to the inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. [] Further in vivo studies are needed to validate these findings and assess their efficacy in animal models.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




